

Natural occurrence of myosmine in food and tobacco

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An In-depth Technical Guide on the Natural Occurrence of Myosmine in Food and Tobacco

Introduction

Myosmine (3-(1-pyrrolin-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine.[1] While traditionally considered a minor alkaloid in tobacco, recent studies have revealed its widespread presence in a variety of food products.[2][3] This discovery has garnered significant interest from the scientific community due to myosmine's potential biological activities and toxicological implications. Myosmine can undergo nitrosation to form N'-nitrosonornicotine (NNN), a known esophageal and oral carcinogen.[4][5] This guide provides a comprehensive overview of the natural occurrence of myosmine in food and tobacco, details the analytical methodologies for its quantification, and discusses its metabolic fate and toxicological significance. This document is intended for researchers, scientists, and drug development professionals.

Natural Occurrence of Myosmine in Food

Initially believed to be specific to tobacco, myosmine has been identified in a diverse range of food items, including nuts, cereals, fruits, vegetables, and dairy products.[4][6] The presence of myosmine in the diet represents a previously unrecognized source of exposure for the general population.



Data Presentation: Myosmine Content in Various Food Products

The following table summarizes the quantitative data on myosmine concentrations found in different food products.

Food Category	Food Item	Myosmine Concentration (ng/g)	Reference
Cereals	Maize (Corn)	0.3 - 1.2	[7]
Rice	0.2 - 0.8	[7]	
Wheat Flour	0.4 - 1.0	[7]	
Millet	0.5	[7]	
Popcorn	2.8	[7]	_
Fruits	Apple	0.1	[7]
Kiwi	0.1	[7]	
Pineapple	0.1	[7]	_
Tomato	0.05 - 0.2	[7]	_
Vegetables	Carrot	0.02	[7]
Potato	0.7 - 2.1	[7]	
Dairy Products	Milk (3.5% fat)	0.3 - 0.6	[7]
Cream (30% fat)	6.1	[7]	
Nuts	Peanuts (roasted)	0.2 - 3.9	[4]
Hazelnuts (roasted)	0.3 - 2.1	[4]	
Other	Cocoa Powder	0.4	[7]

Note: Myosmine was not detectable in lettuce, spinach, cucumber, onion, banana, tangerines, and grapes in the cited studies.[7]



Natural Occurrence of Myosmine in Tobacco

Myosmine is a naturally occurring alkaloid in various species of the Nicotiana plant, including Nicotiana tabacum, the primary species used in commercial tobacco products.[8] Its concentration in tobacco is generally lower than that of nicotine.

Data Presentation: Myosmine Content in Tobacco Products

The table below presents the levels of myosmine found in different tobacco products.

Tobacco Product	Myosmine Concentration	Reference
on! PLUS Nicotine Pouches	0.055% of target nicotine level	[5]
Heat-not-burn Tobacco Products	Trace amounts, coexisting with other alkaloids	[9]
Whole Tobacco	Quantifiable amounts alongside nicotine, nornicotine, anabasine, and anatabine	[10]

Experimental Protocols for Myosmine Quantification

The accurate quantification of myosmine in complex matrices like food and tobacco requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation and Extraction

A generalized workflow for the extraction of myosmine from food and tobacco samples is outlined below.

 Homogenization: Solid samples are typically freeze-dried and ground to a fine powder to ensure homogeneity.[10]



- Extraction: The homogenized sample is extracted with an appropriate solvent. A common method involves using a methanolic potassium hydroxide (KOH) solution.[10] For food samples, an acidic extraction followed by liquid-liquid partitioning can be employed.[11]
- Internal Standard Spiking: A deuterated internal standard, such as d4-myosmine, is added to
 the sample at the beginning of the extraction process to correct for matrix effects and
 variations in extraction efficiency and instrument response.[7][12]
- Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering compounds from the sample extract.[13] This step is crucial for achieving low detection limits and high accuracy.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC separates volatile and semi-volatile compounds in a sample, which are then
 detected and identified by MS based on their mass-to-charge ratio.
- Typical Conditions:
 - Column: A fused silica capillary column is commonly used.[10]
 - Detector: A thermionic specific detector (TSD) or a mass spectrometer can be used.[10]
 - Ionization Mode: Electron ionization (EI) is typically used.
 - Quantification: Selected ion monitoring (SIM) mode is often used to enhance sensitivity
 and selectivity by monitoring characteristic ions of myosmine (e.g., m/z 118 and 146) and
 its internal standard.[11][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

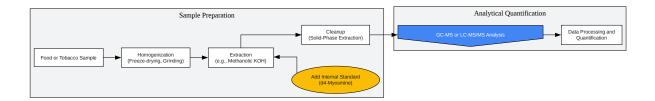
 Principle: LC separates compounds based on their interactions with a stationary phase, and MS/MS provides highly selective and sensitive detection through multiple reaction monitoring (MRM).

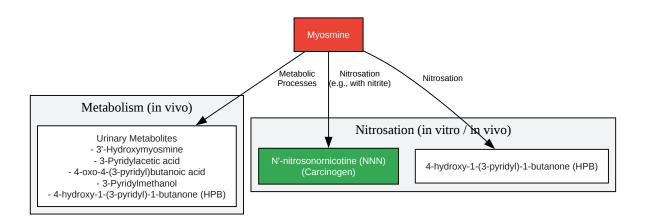


- Advantages: LC-MS/MS offers high sensitivity and is suitable for analyzing a wide range of compounds, including those that are not amenable to GC analysis.[15][16]
- Typical Conditions:
 - Column: A reversed-phase column (e.g., C18) is commonly used.[16]
 - Mobile Phase: A gradient of an aqueous solvent (often with a formic acid modifier) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[16]
 - Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[13]

Visualization of Experimental Workflow and Metabolic Pathway Experimental Workflow for Myosmine Quantification







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